3-(3-Fluorophenyl)-5-(methylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Overview
Description
3-(3-Fluorophenyl)-5-(methylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)-5-(methylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multiple steps, starting with the formation of the triazolo[4,5-d]pyrimidine core. This can be achieved through a cyclization reaction involving hydrazine and a suitable precursor. Subsequent fluorination and sulfonation steps introduce the fluorophenyl and methylsulfonyl groups, respectively.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the triazolo[4,5-d]pyrimidine core.
Substitution: The fluorophenyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions could employ electrophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation can yield sulfones or sulfoxides.
Reduction can produce amines or other reduced derivatives.
Substitution reactions can lead to various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(3-Fluorophenyl)-5-(methylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can be used to study enzyme inhibition or as a probe in biochemical assays.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3-(3-Fluorophenyl)-5-(methylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group can engage in hydrogen bonding and π-π interactions, while the methylsulfonyl group can participate in electrostatic interactions. These interactions can modulate biological pathways and influence cellular processes.
Comparison with Similar Compounds
3-(4-Fluorophenyl)-5-(methylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
3-(3-Fluorophenyl)-5-(ethylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
3-(3-Fluorophenyl)-5-(propylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Uniqueness: 3-(3-Fluorophenyl)-5-(methylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the fluorine atom at the 3-position of the phenyl ring enhances its electronic properties, making it distinct from its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-methylsulfonyltriazolo[4,5-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN5O2S/c1-20(18,19)11-13-6-9-10(14-11)17(16-15-9)8-4-2-3-7(12)5-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWJJUJTIBFLOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C2C(=N1)N(N=N2)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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